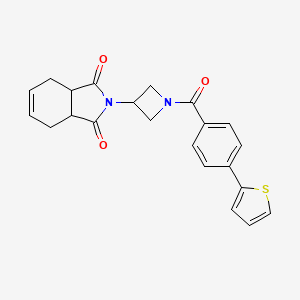
2-(1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Azetidine Ring : A four-membered nitrogen-containing ring known for its biological significance.
- Thiophene and Benzoyl Groups : These aromatic systems contribute to the compound's electronic properties and interactions with biological targets.
- Isoindole Dione : This moiety is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways in cancer cells.
Key Findings :
- Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MCF-7) demonstrated that the compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. Flow cytometry analysis indicated that the compound induces apoptosis without affecting normal cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.27 | Apoptosis via AKT/mTOR pathway inhibition |
| A549 | 1.50 | Induction of apoptotic pathways |
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Research Data :
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were used to evaluate antimicrobial efficacy.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer. The compound's anti-inflammatory properties were assessed through cytokine release assays.
Results :
- The compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages by approximately 50% at concentrations around 10 µM .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Tubulin Polymerization : Similar to other azetidine derivatives, it may act as a tubulin-targeting agent, disrupting microtubule dynamics essential for cell division.
- Modulation of Signaling Pathways : The isoindole moiety is known to interact with pathways involved in cell survival and proliferation, such as PI3K/AKT/mTOR signaling .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Breast Cancer Study : A recent study evaluated the effects of the compound on MCF-7 cells and reported significant reductions in cell viability and induction of apoptosis through caspase activation .
- Antimicrobial Efficacy Study : Another study focused on its antimicrobial properties against resistant bacterial strains, demonstrating its potential as a lead candidate for developing new antibiotics .
Eigenschaften
IUPAC Name |
2-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-20(15-9-7-14(8-10-15)19-6-3-11-28-19)23-12-16(13-23)24-21(26)17-4-1-2-5-18(17)22(24)27/h1-3,6-11,16-18H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDMTZWXQQSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














